

Application Notes and Protocols for TIS108 in Parasitic Weed Control Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **TIS108**, a potent and specific strigolactone (SL) biosynthesis inhibitor, and its application in the research of parasitic weed control. The following sections detail its mechanism of action, quantitative effects on parasitic weeds and host plants, and standardized protocols for its experimental use.

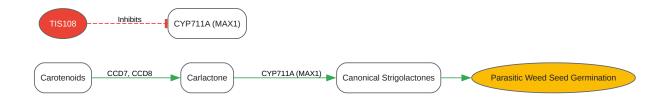
Introduction

Parasitic weeds, such as Striga and Orobanche species, pose a significant threat to global agriculture, causing substantial crop yield losses.[1][2] These obligate root parasites rely on chemical cues, primarily strigolactones (SLs), exuded by host plant roots to trigger their seed germination.[3][4] **TIS108** is a triazole-type compound that acts as a specific inhibitor of SL biosynthesis in plants.[3][5] By reducing the production and exudation of SLs from host roots, **TIS108** effectively suppresses the germination of parasitic weed seeds, offering a promising chemical tool for their control.[3][5][6]

Mechanism of Action

TIS108 functions by inhibiting key enzymes in the strigolactone biosynthesis pathway. It specifically targets cytochrome P450 monooxygenases (CYP711A) involved in the conversion of carlactone to canonical SLs.[6] This inhibition leads to a significant reduction in the levels of germination stimulants in the root exudates of host plants, thereby preventing the germination of parasitic weed seeds in the rhizosphere.[3][6]





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Caption: Mechanism of **TIS108** in inhibiting strigolactone biosynthesis.

Quantitative Data

The efficacy of **TIS108** in reducing parasitic weed infestation and its impact on host plants has been quantified in several studies. The data below is summarized from pot experiments conducted on rice (Oryza sativa) infested with Striga hermonthica and tomato (Solanum lycopersicum) infested with Orobanche minor.

Table 1: Effect of TIS108 on Striga hermonthica

Emergence and Rice Yield

TIS108 Concentrati on (μM)	Application Method	Number of Emerged Striga Plants (after 8 weeks)	Rice Grain Yield (g/plant)	Rice Tiller Number	Rice Plant Height (cm)
0 (Control)	Soil Drench	15.2 ± 1.8	18.5 ± 2.1	12.3 ± 1.5	85.1 ± 3.2
10	Soil Drench	5.1 ± 1.2	25.3 ± 2.5	15.8 ± 1.7	92.4 ± 3.5
20	Soil Drench	2.3 ± 0.8	26.1 ± 2.3	16.2 ± 1.9	93.1 ± 3.8
40	Soil Drench	0.8 ± 0.4	26.5 ± 2.6	16.5 ± 1.8	93.5 ± 3.6

Data adapted from a study where soil was treated once a week for three weeks.[5][6]





Table 2: Dose-Dependent Reduction of epi-5-

TIS108 Concentration (nM)	epi-5DS in Root Exudates (pg/plant)	epi-5DS in Roots (pg/g FW)	
0 (Control)	125 ± 15	85 ± 10	
10	60 ± 8	40 ± 5	
30	25 ± 5	18 ± 3	
100	10 ± 3	8 ± 2	

Data shows a strong dose-dependent reduction of a major strigolactone in rice.[3][4]

Table 3: Effect of TIS108 on Orobanche minor Parasitism

in Tomato

TIS108 Concentration (μΜ)	Application Method	Orobanche minor Tubercles	Emerged Orobanche minor Shoots
0 (Control)	Soil Drench	Present	Present
0.1	Soil Drench	Absent	Absent

Data from a greenhouse pot experiment where **TIS108** was applied 30 days after transplanting. [7]

Experimental Protocols

Detailed methodologies for key experiments involving **TIS108** are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and host-parasite systems.

Protocol 1: In Vitro Striga Seed Germination Assay with TIS108-Treated Host Root Exudates

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Objective: To assess the effect of **TIS108** on the germination-inducing activity of host plant root exudates.

Materials:

- Host plant seedlings (e.g., rice)
- TIS108 stock solution (in DMSO or ethanol)
- Hydroponic culture medium
- Striga seeds
- GR24 (synthetic strigolactone analog) as a positive control
- · Sterile glass fiber filter paper discs
- Petri dishes
- Incubator

Procedure:

- Host Plant Treatment: Grow host plant seedlings hydroponically. Add **TIS108** to the hydroponic solution at desired final concentrations (e.g., 10 nM to 1 μ M). Include a solvent-only control.
- Root Exudate Collection: After a specific treatment period (e.g., 7 days), collect the hydroponic solution containing the root exudates.
- Striga Seed Sterilization and Pre-conditioning: Surface sterilize Striga seeds and place them
 on glass fiber filter paper discs in a petri dish. Add sterile water to moisten the discs and
 incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to pre-condition
 the seeds.
- Germination Assay:
 - Remove excess water from the pre-conditioned Striga seeds.

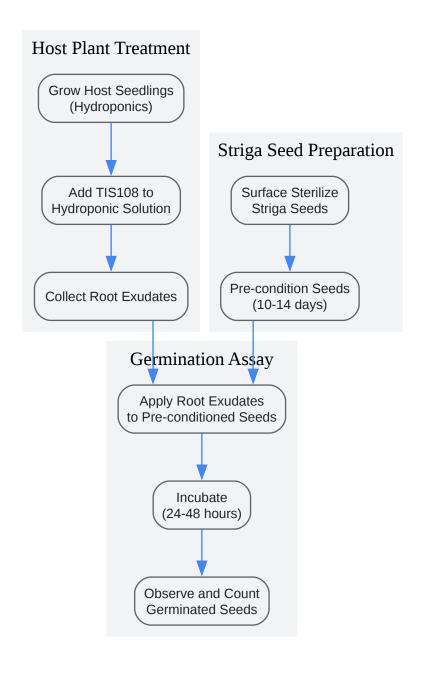
Methodological & Application





- Apply the collected root exudates from **TIS108**-treated and control plants to the discs.
- Include a positive control (GR24 solution, e.g., 1 μM) and a negative control (sterile water).
- To confirm that TIS108 itself does not inhibit germination, a rescue experiment can be performed by adding GR24 to the root exudates from TIS108-treated plants.[3][4]
- Incubation and Observation: Seal the petri dishes and incubate in the dark at 28-30°C for 24-48 hours. Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.
- Data Analysis: Calculate the germination percentage for each treatment.





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Caption: Workflow for in vitro Striga seed germination assay.

Protocol 2: Pot Experiment for Evaluating TIS108 Efficacy in Controlling Parasitic Weeds

Objective: To assess the in-vivo efficacy of **TIS108** in reducing parasitic weed infestation on a host crop.



Materials:

- Pots
- Sterilized soil or soil-sand mixture
- Host crop seeds (e.g., rice, tomato)
- Parasitic weed seeds (e.g., Striga hermonthica, Orobanche minor)
- TIS108 stock solution
- Fertilizer appropriate for the host crop
- Greenhouse or controlled environment growth chamber

Procedure:

- Soil Preparation and Infestation:
 - Prepare a suitable soil mix for the host crop.
 - Thoroughly mix a known quantity of parasitic weed seeds into the soil to ensure uniform infestation.
- Sowing and Thinning:
 - Sow the host crop seeds in the infested soil.
 - After germination, thin the seedlings to one per pot.
- TIS108 Application (Soil Drench Method):
 - Prepare TIS108 solutions at the desired concentrations (e.g., 10, 20, 40 μM for rice/Striga;
 0.1 μM for tomato/Orobanche).[6][7]
 - Begin TIS108 treatment at a specific time point (e.g., 1-2 weeks after sowing or at transplanting).

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- Apply a fixed volume of the TIS108 solution to the soil surface of each pot. A common protocol for rice/Striga is to apply the treatment once a week for three consecutive weeks.
 [5][6]
- Include a control group treated with the solvent only.

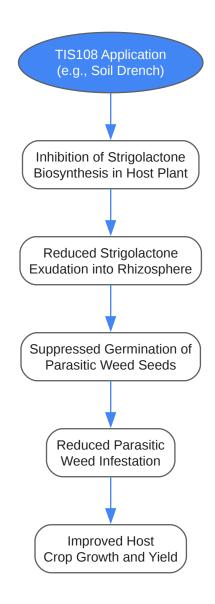
Plant Maintenance:

- Water the plants as needed and apply fertilizer according to a standard regimen for the host crop.
- Maintain the pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

Data Collection:

- Regularly monitor and count the number of emerged parasitic weed shoots over a period of several weeks (e.g., 8 weeks for Striga).[6]
- At the end of the experiment, carefully remove the host plant from the pot and wash the roots to count the number of attached parasitic weed tubercles.
- Measure host plant growth parameters such as plant height, number of tillers (for cereals),
 shoot and root biomass, and crop yield.
- Data Analysis: Compare the number of emerged parasites, attached tubercles, and host plant growth parameters between the TIS108-treated and control groups using appropriate statistical tests.





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Caption: Logical flow of **TIS108**'s effect on parasitic weed control.

Conclusion

TIS108 is a valuable research tool for studying the role of strigolactones in plant development and plant-parasite interactions. Its specificity and potency in inhibiting SL biosynthesis make it an effective agent for controlling parasitic weeds in experimental settings. The protocols and data presented here provide a foundation for researchers to design and conduct experiments utilizing **TIS108** to further explore novel strategies for parasitic weed management. Further research may focus on optimizing application methods for field conditions and investigating its effects on a broader range of host crops and parasitic weed species.



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